Larvicidal Potency of Vermistatin vs. Dihydrovermistatin
In a direct head-to-head larvicidal bioassay against *Culex pipiens quinquefasciatus* larvae, vermistatin demonstrated a lethal concentration 50 (LC50) of 28.13 mg/L, making it 3-fold more potent than its analog, dihydrovermistatin, which exhibited an LC50 of 83.87 mg/L [1]. This difference in toxicity is attributed to the structural modification in the reduced analog. The study confirms that vermistatin is the primary active component in the fraction isolated from *Talaromyces* sp. extract [1].
| Evidence Dimension | Lethal concentration (LC50) against *Culex pipiens quinquefasciatus* larvae |
|---|---|
| Target Compound Data | LC50 = 28.13 mg/L |
| Comparator Or Baseline | Dihydrovermistatin; LC50 = 83.87 mg/L |
| Quantified Difference | 3-fold higher toxicity |
| Conditions | In vivo larvicidal bioassay, 24-hour exposure |
Why This Matters
This direct quantitative comparison establishes vermistatin as the more potent larvicide in this class, a critical factor for researchers developing new vector control agents.
- [1] Yang, Y., et al. (2023). Talaromyces sp. Ethyl Acetate Crude Extract as Potential Mosquitocide to Control Culex pipiens quinquefasciatus. Molecules, 28(18), 6642. View Source
